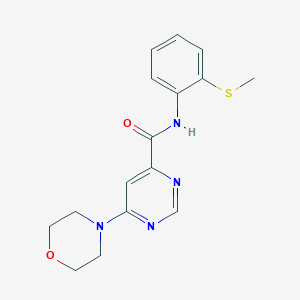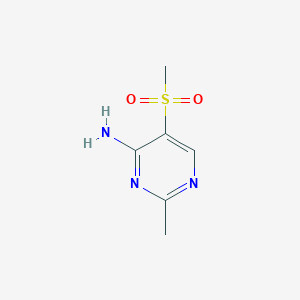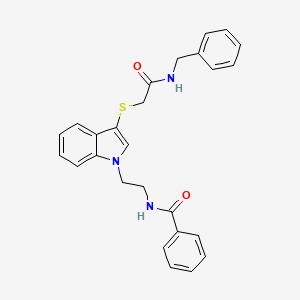
N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide and related compounds involves multiple steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of various 4-morpholino-pyrimidine derivatives has been achieved by condensing different isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . These synthetic routes are crucial for the development of compounds with potential biological activities, as they allow for the introduction of various substituents that can influence the compounds' properties and activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as by single-crystal X-ray diffraction . The crystal structures often reveal that the molecules are stabilized in the solid state by hydrogen bonding, and the molecular geometries obtained from X-ray diffraction are consistent with those optimized using Density Functional Theory (DFT) calculations . These analyses are essential for confirming the identity of the synthesized compounds and for understanding their three-dimensional arrangements, which can affect their biological activities.
Chemical Reactions Analysis
The synthesized compounds, including those related to N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide, can undergo further chemical reactions. For example, the reaction of thiadiazolo-pyrimidine derivatives with morpholine has been explored to produce new compounds with potential antibacterial properties . The ability to engage in further chemical transformations is important for the modification and optimization of these molecules for various applications, including drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structures and the nature of their substituents. The introduction of different functional groups, such as methylthio, trifluoromethyl, and methoxy groups, can significantly affect the compounds' solubility, stability, and reactivity . These properties are critical for the compounds' biological activities and their potential as therapeutic agents. The antimicrobial activity screening, for example, has shown that some of these compounds exhibit significant activity against various strains of bacteria and fungi, with activities surpassing those of reference drugs in some cases .
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Research
The study of antioxidants and their implications in various fields, such as food engineering, medicine, and pharmacy, employs various critical tests to determine antioxidant activity. Methods like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, alongside electron transfer tests such as CUPRAC and FRAP, are pivotal. These assays, leveraging chemical reactions and spectrophotometry, have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Such methodologies could be relevant when studying the antioxidant potential of N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide or related compounds (I. Munteanu & C. Apetrei, 2021).
Chemical and Biochemical Insights
Understanding the role of lipids and carbohydrates in the formation and fate of processing-related food toxicants like PhIP offers a comprehensive view of carbonyl chemistry in foods. This insight is crucial for identifying potential health risks and mechanisms of formation, which could parallel investigations into the metabolic pathways and interactions of complex organic compounds, including N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide (R. Zamora & F. Hidalgo, 2015).
Radical Cyclizations in Organic Synthesis
Research on radical cyclizations for constructing carbo- and heterocyclic compounds, including the control of regiochemistry, is pivotal in organic synthesis. This technique's ability to produce compounds under different conditions (e.g., temperature affecting cyclization course) is vital for creating physiologically active materials. Such methodologies might be instrumental in synthesizing and studying N-(2-(methylthio)phenyl)-6-morpholinopyrimidine-4-carboxamide for potential applications (H. Ishibashi & O. Tamura, 2004).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-23-14-5-3-2-4-12(14)19-16(21)13-10-15(18-11-17-13)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPTQUKZXGVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)


![ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2543466.png)

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Chloro-1-(3-cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propan-1-one](/img/structure/B2543474.png)
